molecular formula C7H10N2O B13168240 4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol

4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol

Katalognummer: B13168240
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: MPTFLCLKEBBFEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol is a heterocyclic compound featuring a fused cyclopentane-pyrazole core with a hydroxyl (-OH) group at position 3 and a methyl (-CH₃) substituent at position 2. Its unique structure combines the rigidity of the cyclopentane ring with the aromaticity of the pyrazole moiety, making it a versatile scaffold for pharmaceutical and materials science applications.

Eigenschaften

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

4-methyl-2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazol-3-one

InChI

InChI=1S/C7H10N2O/c1-4-2-3-5-6(4)7(10)9-8-5/h4H,2-3H2,1H3,(H2,8,9,10)

InChI-Schlüssel

MPTFLCLKEBBFEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C1C(=O)NN2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cyclopentanone, the compound can be synthesized via a series of steps including condensation, cyclization, and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Cyclopenta[c]pyrazol Derivatives

The following table summarizes key structural differences and their implications:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol 4-CH₃, 3-OH Hydroxyl, Methyl ~195.2 (estimated) High H-bonding capacity, solubility
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine HCl 1-(4-Fluorophenyl), 3-NH₂·HCl Amine (ionic), Fluorophenyl 253.7 Pharmaceutical building block
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline 3-C₆H₄NH₂ Aromatic amine 199.26 Intermediate for organic synthesis
3-[3-(Trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propan-1-amine 3-CF₃, 2-propylamine Trifluoromethyl, Amine 236.20 Enhanced lipophilicity, CNS targeting
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one HCl 4-C=O Ketone (ionic) Not reported Potential for metal coordination

Key Observations:

  • Hydroxyl vs. Amine/Ketone Groups : The hydroxyl group in the target compound confers stronger hydrogen-bonding capacity compared to amines or ketones, improving solubility in polar solvents . Ionic derivatives (e.g., hydrochloride salts) enhance stability but reduce membrane permeability .
  • Fluorine and Trifluoromethyl Substitutents : Fluorinated analogs (e.g., 1-(4-fluorophenyl)) increase lipophilicity and metabolic stability, making them favorable for blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substituents : Aniline derivatives (e.g., 2-{...}aniline) introduce π-π stacking interactions, useful in crystal engineering .

Biologische Aktivität

4-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol is a heterocyclic compound that has gained attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

  • Molecular Formula : C7H11N3O
  • Molecular Weight : 151.18 g/mol
  • IUPAC Name : 4-methyl-2H-cyclopenta[c]pyrazol-3-ol

Antimicrobial Activity

Research indicates that derivatives of cyclopenta[c]pyrazole compounds exhibit significant antimicrobial effects. A study demonstrated that several pyrazole derivatives showed potent antibacterial activity against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL. In particular, compounds derived from pyrazole frameworks displayed enhanced activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of 4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol has been investigated in various studies. One notable study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to dexamethasone, a well-known anti-inflammatory drug . This suggests that the compound may serve as a promising candidate for the development of new anti-inflammatory agents.

Anticancer Activity

Emerging evidence suggests that cyclopenta[c]pyrazole derivatives possess anticancer properties. A recent study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives demonstrated cytotoxic effects against breast cancer cells with IC50 values significantly lower than those of established chemotherapeutic agents . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various cyclopenta[c]pyrazole derivatives against fungal strains like Aspergillus niger. The results indicated MIC values ranging from 16 to 32 mg/mL, showcasing the compound's potential as an antifungal agent .

Study on Anti-inflammatory Properties

In a controlled experimental setup, researchers assessed the anti-inflammatory activity of 4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol in vivo using carrageenan-induced edema models. The results revealed significant reductions in paw swelling compared to control groups treated with saline solutions .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialMIC against MSSA/MRSA: 4–16 mg/mL
Anti-inflammatoryTNF-α inhibition: up to 85%
AnticancerIC50 values lower than chemotherapy

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.